Bienvenue dans la boutique en ligne BenchChem!

2-Cyclobutylpyrimidine-5-carboxylic acid

Lipophilicity Physicochemical Properties Drug-likeness

2-Cyclobutylpyrimidine-5-carboxylic acid (CAS 1355171‑56‑0) is a heterocyclic building block comprising a pyrimidine core substituted at the C‑2 position with a cyclobutyl ring and at C‑5 with a carboxylic acid group (molecular formula C₉H₁₀N₂O₂, MW 178.19 g mol⁻¹). Its computed XLogP3 of 0.8 and topological polar surface area (TPSA) of 63.1 Ų place it in a favourable region of oral bioavailability space distinct from smaller (methyl) or larger (phenyl) 2‑substituted pyrimidine‑5‑carboxylic acid analogs.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B7901822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylpyrimidine-5-carboxylic acid
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C9H10N2O2/c12-9(13)7-4-10-8(11-5-7)6-2-1-3-6/h4-6H,1-3H2,(H,12,13)
InChIKeySZADIHQFAUGUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutylpyrimidine-5-carboxylic acid: CAS 1355171-56-0 Physicochemical and Structural Baseline for Procurement Evaluation


2-Cyclobutylpyrimidine-5-carboxylic acid (CAS 1355171‑56‑0) is a heterocyclic building block comprising a pyrimidine core substituted at the C‑2 position with a cyclobutyl ring and at C‑5 with a carboxylic acid group (molecular formula C₉H₁₀N₂O₂, MW 178.19 g mol⁻¹) [1]. Its computed XLogP3 of 0.8 and topological polar surface area (TPSA) of 63.1 Ų place it in a favourable region of oral bioavailability space distinct from smaller (methyl) or larger (phenyl) 2‑substituted pyrimidine‑5‑carboxylic acid analogs [1]. The compound is listed as a versatile small‑molecule scaffold by multiple commercial suppliers and has been referenced in patent literature as an intermediate for synthesizing 5‑substituted pyrimidine carbocyclic nucleoside drug candidates [2].

Why 2‑Cyclobutylpyrimidine‑5‑carboxylic Acid Cannot Be Simply Replaced by Other 2‑Substituted Pyrimidine‑5‑carboxylic Acid Analogs


2‑Substituted pyrimidine‑5‑carboxylic acids are not functionally interchangeable because the C‑2 substituent directly modulates logP, TPSA, steric bulk, and conformational rigidity—all of which govern target binding, pharmacokinetic profile, and downstream synthetic derivatization efficiency [1]. The cyclobutyl substituent confers an intermediate lipophilicity (XLogP3 ≈ 0.8) that is substantially higher than the 2‑methyl analog but lower than the 2‑phenyl analog, while the strained, non‑planar cyclobutane ring introduces unique three‑dimensional character that can enhance target selectivity and intellectual property novelty relative to flat aromatic or flexible acyclic substituents [1]. These differential physicochemical and conformational properties directly translate into distinct biological and formulation outcomes, making blind substitution between analogs a source of irreproducible results [2].

Quantitative Differentiation Evidence for 2‑Cyclobutylpyrimidine‑5‑carboxylic Acid Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: Cyclobutyl vs. Methyl vs. Phenyl 2‑Substituted Pyrimidine‑5‑carboxylic Acids

The cyclobutyl substituent produces an XLogP3 of 0.8 for 2‑cyclobutylpyrimidine‑5‑carboxylic acid, which is intermediate between the more polar 2‑methyl analog (estimated XLogP3 < 0.5 based on smaller molecular volume and absence of cycloalkyl carbon atoms) and the more lipophilic 2‑phenyl analog (estimated XLogP3 > 1.5 based on the aromatic ring contribution) [1]. This intermediate lipophilicity improves the balance between aqueous solubility and membrane permeability, a critical parameter for both biochemical assay compatibility and oral bioavailability [2].

Lipophilicity Physicochemical Properties Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Profile Comparison with Key Analogs

The target compound has a computed TPSA of 63.1 Ų, with 1 hydrogen‑bond donor (carboxylic acid OH) and 4 hydrogen‑bond acceptors (two pyrimidine nitrogens, two carboxylate oxygens) [1]. The cyclobutyl ring contributes zero additional H‑bond donors or acceptors compared to a methyl group but adds significant hydrophobic surface area, shifting the polarity balance relative to smaller substituents while maintaining a TPSA well below the 140 Ų threshold predictive of good oral absorption [2]. By contrast, analogs bearing additional polar substituents on the 2‑position ring (e.g., 2‑(1‑aminocyclobutyl)pyrimidine‑5‑carboxylic acid) add an extra H‑bond donor and acceptor, altering molecular recognition .

TPSA Hydrogen Bonding Permeability

Conformational Rigidity and Steric Differentiation: Cyclobutyl Ring Strain vs. Cyclopropyl and Cyclopentyl Analogs

The cyclobutyl ring in 2‑cyclobutylpyrimidine‑5‑carboxylic acid adopts a puckered conformation with ring strain energy of approximately 26.5 kcal mol⁻¹, intermediate between cyclopropane (~27.5 kcal mol⁻¹) and cyclopentane (~6.5 kcal mol⁻¹) [1]. This unique strain profile confers conformational restriction without the metabolic instability often associated with the more highly strained cyclopropyl group, while providing substantially greater three‑dimensional character than the essentially planar cyclopentyl analog . Patent literature explicitly distinguishes cyclobutyl as a preferred substituent over cyclopropyl or cyclopentyl in pyrimidine‑based therapeutic candidates, indicating that the intermediate ring size offers an optimal balance of steric bulk, conformational bias, and metabolic stability [2].

Conformational Restriction Ring Strain Structure-Activity Relationship

Intellectual Property and Synthetic Intermediate Status: 2‑Cyclobutylpyrimidine‑5‑carboxylic Acid in Drug Discovery Pipelines

Unlike 2‑methyl‑ or 2‑phenylpyrimidine‑5‑carboxylic acid, which are generic building blocks with extensive prior art, 2‑cyclobutylpyrimidine‑5‑carboxylic acid has been specifically cited as an intermediate in the synthesis of novel 5‑substituted pyrimidine carbocyclic nucleoside drug candidates, offering advantages of simple and safe operational process and mild reaction conditions amenable to industrial scale‑up [1]. Additionally, the broader class of cyclobutylpyrimidine compounds is the subject of active patent protection as IDO inhibitors by Merck Sharp & Dohme (EP 3694503), and Blueray Therapeutics has filed on pyrimidine‑fused cyclic compounds targeting SHP2, indicating that the cyclobutylpyrimidine scaffold occupies a distinct and commercially protected chemical space [2][3]. This patent landscape differentiation provides freedom‑to‑operate advantages that generic 2‑methyl or 2‑phenyl analogs cannot match.

Synthetic Intermediate Patent Evidence Drug Discovery

Optimal Application Scenarios for Procuring 2‑Cyclobutylpyrimidine‑5‑carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Intermediate Lipophilicity and Balanced Permeability

For programs optimizing oral bioavailability, the target compound's XLogP3 of 0.8 and TPSA of 63.1 Ų place it in the ideal range for passive membrane permeability while avoiding the solubility penalties of more lipophilic analogs such as the 2‑phenyl variant [1][2]. Medicinal chemists seeking a pyrimidine‑5‑carboxylic acid scaffold that maintains rule‑of‑five compliance while offering sufficient lipophilicity for target engagement should prioritize this cyclobutyl analog over the overly hydrophilic 2‑methyl or excessively lipophilic 2‑phenyl alternatives [2].

Structure‑Based Drug Design Leveraging Cyclobutyl Conformational Restriction for Target Selectivity

The puckered, non‑planar cyclobutyl ring (ring strain ~26.5 kcal mol⁻¹) introduces three‑dimensional conformational restriction that can enhance shape complementarity with protein binding pockets and improve selectivity over flat aromatic scaffolds [1]. This property is directly supported by Astellas patent US 7,947,690, which identifies cyclobutyl as the most preferred cycloalkyl substituent on pyrimidine cores, underscoring its proven advantage over cyclopropyl and cyclopentyl in biological systems [2].

Synthesis of Patent‑Protected IDO or SHP2 Inhibitor Candidates

Industrial users developing next‑generation IDO inhibitors or SHP2 modulators can leverage 2‑cyclobutylpyrimidine‑5‑carboxylic acid as a key intermediate within an actively patented chemical space (EP 3694503, Merck; Blueray Therapeutics filings) [1][2]. This provides freedom‑to‑operate advantages unavailable with generic 2‑methyl or 2‑phenyl pyrimidine‑5‑carboxylic acid building blocks, which reside in the public domain and cannot support composition‑of‑matter patent claims [2].

Carbocyclic Nucleoside Prodrug Synthesis Requiring Mild, Scalable Intermediate Chemistry

The compound has been explicitly cited in patent literature as an intermediate for novel 5‑substituted pyrimidine carbocyclic nucleoside medicines, with documented advantages of simple operational procedures, mild reaction conditions, and suitability for industrial scale‑up [1]. Procurement teams sourcing building blocks for antiviral or anticancer nucleoside analog programs should prioritize this compound over analogs lacking documented scale‑up compatibility [1].

Quote Request

Request a Quote for 2-Cyclobutylpyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.